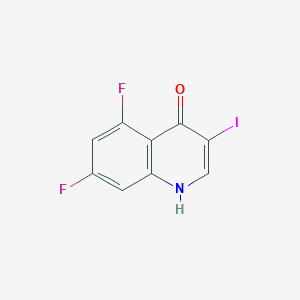

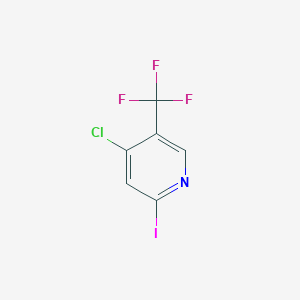

5,7-Difluoro-4-hydroxy-3-iodoquinoline

Übersicht

Beschreibung

5,7-Difluoro-4-hydroxy-3-iodoquinoline is a chemical compound with the CAS number 1431364-72-5 . It is available from various suppliers .

Synthesis Analysis

The synthesis of fluorinated quinolines, such as 5,7-Difluoro-4-hydroxy-3-iodoquinoline, involves a variety of methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .Molecular Structure Analysis

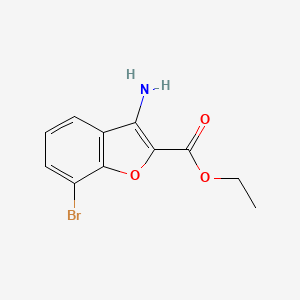

The molecular structure of 5,7-Difluoro-4-hydroxy-3-iodoquinoline is based on the quinoline ring system, which is a widespread structure in nature . The incorporation of a fluorine atom into azaaromatics is known to enhance the biological activity of fluorinated compounds and provide some other unique properties .Chemical Reactions Analysis

Fluorinated quinolines, such as 5,7-Difluoro-4-hydroxy-3-iodoquinoline, exhibit a variety of chemical reactions. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . There are also novel approaches to the functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds .Wissenschaftliche Forschungsanwendungen

Charge Transport and Luminescence Materials

- Difluorinated derivatives of tris(8-hydroxyquinoline) aluminum (Alq3), including compounds related to 5,7-Difluoro-4-hydroxy-3-iodoquinoline, have been studied for their electronic structures and spectroscopic properties. These derivatives exhibit lowered energy levels of the lowest unoccupied molecular orbitals (LUMO) and increased electron affinity, facilitating electron injection from the metal electrode. This adjustment in electronic properties suggests potential applications in OLEDs and other electron transport materials, with modifications leading to blue luminescence materials for display technologies (Dong et al., 2009).

pH-Sensitive Fluorescent Sensors

- Novel 8-hydroxyquinoline-substituted boron-dipyrromethene compounds have been developed, showcasing OFF-ON-OFF type pH-sensing properties. This feature is attributed to the photoinduced intramolecular electron transfer from the excited Bodipy moiety to the 8-hydroxyquinoline unit and vice versa. Such compounds offer new pathways for designing pH sensors with applications in biological and chemical sensing (Chen et al., 2011).

Regioselectivity in Chemical Reactions

- The regioselectivity and relative substrate activity of various difluoroquinolines, including compounds similar to 5,7-Difluoro-4-hydroxy-3-iodoquinoline, have been explored in reactions with sodium methoxide. These studies provide insights into the enthalpic controls and electronic structures influencing regioselectivity, valuable for synthetic chemistry applications in designing more efficient reaction pathways (Politanskaya et al., 2005).

Synthesis of Heterocyclic Compounds

- Research into the synthesis of novel optically pure α-amino acid functionalized quinolone derivatives, starting from trifluoromethyl quinolines, has shown potential antibacterial activity. Such studies demonstrate the versatility of quinoline derivatives in synthesizing compounds with medicinal properties, highlighting their application in drug discovery and development (Lingaiah et al., 2012).

Antifungal Mechanisms

- The antifungal mechanisms of 8-hydroxyquinoline derivatives have been investigated, revealing how these compounds damage cell walls and inhibit pseudohyphae formation in Candida albicans. This research sheds light on the potential of 8-hydroxyquinolines in developing new antifungal drugs, with a focus on their mechanism of action at the cellular level (Pippi et al., 2018).

Eigenschaften

IUPAC Name |

5,7-difluoro-3-iodo-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F2INO/c10-4-1-5(11)8-7(2-4)13-3-6(12)9(8)14/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMHDZDABYPDQQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC=C(C2=O)I)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F2INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,7-Difluoro-4-hydroxy-3-iodoquinoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Piperazin-1-ylmethyl)imidazo[1,2-a]pyridine dihydrochloride](/img/structure/B1459307.png)

![1-{2-[(4-Methylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylic acid hydrochloride](/img/structure/B1459308.png)

![Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate hydrochloride](/img/structure/B1459312.png)

![3-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1459321.png)